3-O-Methyl-D-glucopyranose

Overview

Description

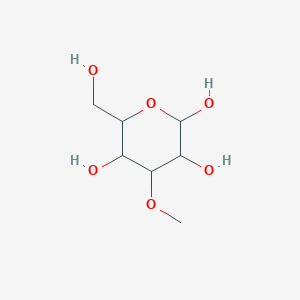

3-O-Methyl-D-glucopyranose: is a derivative of glucose, specifically a methylated form of D-glucopyranose. It is a white crystalline powder that is soluble in water and some organic solvents. This compound is known for its structural similarity to glucose but with a methyl group attached to the third carbon atom. This modification imparts unique properties to the molecule, making it useful in various scientific and industrial applications .

Mechanism of Action

Target of Action

The primary target of 3-O-Methyl-D-glucopyranose is the glucose transporter protein (GLUT) . GLUT is a family of membrane proteins that facilitate the transport of glucose across the plasma membranes. They play a crucial role in carbohydrate metabolism, allowing cells to uptake glucose from the bloodstream for energy production .

Mode of Action

This compound acts as a passive carrier-mediated transported glucose analogue . It interacts with GLUT and is transported into cells. This unique property makes it useful for studying glucose transport and metabolism .

Biochemical Pathways

This compound primarily affects the glucose transport pathway . By competing with glucose for transport via GLUT, it can influence the rate at which glucose enters cells.

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its interactions with GLUT. Its absorption, distribution, metabolism, and excretion (ADME) properties are similar to those of glucose, given their structural similarity .

Result of Action

The primary result of this compound action is the inhibition of glucose uptake by cells . By competing with glucose for transport via GLUT, it reduces the amount of glucose that can enter cells. This can have various effects at the molecular and cellular levels, depending on the specific cell type and metabolic context .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other glucose analogues or substrates can affect its ability to compete for transport via GLUT . Additionally, factors such as pH, temperature, and the presence of specific ions can potentially influence its stability and activity .

Biochemical Analysis

Biochemical Properties

3-O-Methyl-D-glucopyranose plays a significant role in biochemical reactions as a passive carrier-mediated transported glucose analogue . It interacts with glucose transporters, particularly the sodium-dependent glucose transporter 1 (SGLT1), facilitating the study of glucose transport mechanisms . Additionally, it has been used to investigate the expression of ornithine decarboxylase in LLC-PK1 cells . The interactions of this compound with these biomolecules are crucial for understanding glucose metabolism and transport.

Cellular Effects

This compound affects various cellular processes by acting as a substrate for glucose transporters. It influences cell function by altering glucose uptake, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, in studies involving diabetic rats, varying concentrations of this compound were used to measure responses of jejunal and ileal short circuit currents, providing insights into intestinal glucose transport .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to glucose transporters such as SGLT1. This binding inhibits the normal transport of glucose, thereby affecting glucose absorption and metabolism . The compound’s interaction with these transporters can lead to changes in enzyme activity and gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under standard laboratory conditions, but its long-term effects on cellular function have been observed in various studies . For example, it has been used to assess glucose transport in cultured cells, providing valuable data on its stability and degradation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses can lead to increased glucose transport inhibition, while lower doses may have minimal effects . Additionally, toxic or adverse effects at high doses have been observed, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose transport. It interacts with glucose transporters and enzymes involved in glucose metabolism, although it is not metabolized itself . This makes it a valuable tool for studying metabolic flux and metabolite levels without the confounding effects of glucose metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by glucose transporters such as SGLT1 . Its distribution can affect its localization and accumulation in specific tissues, providing insights into glucose transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with glucose transporters. It is directed to specific compartments or organelles where these transporters are active, influencing its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-O-Methyl-D-glucopyranose can be synthesized through chemical or enzymatic methods. The chemical synthesis typically involves the methylation of D-glucose. One common method is the reaction of D-glucose with methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an aqueous or organic solvent under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale methylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-O-Methyl-D-glucopyranose undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The methyl group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions:

Oxidation: Reagents such as nitric acid or potassium permanganate are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions

Major Products:

Oxidation: Carboxylic acids and their derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted glucopyranose derivatives

Scientific Research Applications

Chemistry: 3-O-Methyl-D-glucopyranose is used as a model compound in carbohydrate chemistry to study the effects of methylation on glucose derivatives. It is also employed in the synthesis of more complex molecules .

Biology: In biological research, this compound serves as a non-metabolizable glucose analogue. It is used to study glucose transport mechanisms and the activity of glucose transporters in cells .

Medicine: The compound is utilized in medical research to investigate glucose metabolism and its role in various diseases, including diabetes mellitus .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .

Comparison with Similar Compounds

- Methyl α-D-glucopyranoside

- 2-Deoxy-D-glucose

- D-Glucose

Comparison: 3-O-Methyl-D-glucopyranose is unique due to the presence of a methyl group at the third carbon atom, which distinguishes it from other glucose derivatives. This modification affects its solubility, reactivity, and interaction with biological systems. Unlike 2-Deoxy-D-glucose, which lacks an oxygen atom at the second carbon, this compound retains the oxygen but has a methyl group, making it a valuable tool for specific biochemical studies .

Properties

IUPAC Name |

6-(hydroxymethyl)-4-methoxyoxane-2,3,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBBSJMAPKXHAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC(C1O)O)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859286 | |

| Record name | 3-O-Methylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3370-81-8 | |

| Record name | Glucopyranose, D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glucopyranose, D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[2-[[2-[Bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-tetradecanoyloxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid](/img/structure/B125824.png)

![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide](/img/structure/B125827.png)

![11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepine-3,6-diol](/img/structure/B125828.png)